molecular formula C19H25FN4O4S B2832496 2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 1903401-56-8

2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Cat. No.: B2832496
CAS No.: 1903401-56-8
M. Wt: 424.49
InChI Key: LTNSZICMYCXUIL-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,4-diazepane ring substituted with a sulfonated 1,3,5-trimethylpyrazole moiety and a 2-fluorophenoxy-acetyl group. The 2-fluorophenoxy substituent contributes to lipophilicity and metabolic stability, traits commonly leveraged in pharmaceutical chemistry.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O4S/c1-14-19(15(2)22(3)21-14)29(26,27)24-10-6-9-23(11-12-24)18(25)13-28-17-8-5-4-7-16(17)20/h4-5,7-8H,6,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNSZICMYCXUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves multiple steps:

  • Formation of the Fluorophenoxy Intermediate: : The initial step involves the preparation of the 2-fluorophenoxy intermediate, which can be synthesized by reacting 2-fluorophenol with an appropriate halogenated reagent under basic conditions.

  • Diazepane Ring Formation: : The next step is the formation of the 1,4-diazepane ring. This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under controlled conditions.

  • Attachment of the Pyrazole Sulfonyl Group: : The 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride is then reacted with the diazepane intermediate to introduce the pyrazole sulfonyl group.

  • Final Coupling Reaction: : The final step involves coupling the fluorophenoxy intermediate with the diazepane-pyrazole sulfonyl intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, 2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the context of its interactions with biological targets. It could serve as a lead compound for the development of new medications.

Industry

Industrially, this compound might be used in the synthesis of advanced materials or as a specialty chemical in various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Systems

The 1,4-diazepane ring in the target compound distinguishes it from analogs like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (), which contains a rigid 1,2,4-triazole ring. However, triazoles exhibit stronger aromatic stacking interactions, which may enhance thermodynamic stability in crystalline phases .

Sulfonyl Group Variations

The sulfonyl group in the target compound is attached to a 1,3,5-trimethylpyrazole, contrasting with the phenylsulfonyl group in the triazole-based analog. Pyrazole sulfonates are sterically bulkier due to methyl substituents, which may reduce off-target interactions compared to simpler phenylsulfonyl groups.

Fluorinated Substituents

The 2-fluorophenoxy group in the target compound differs from the 2,4-difluorophenyl group in the triazole analog. Mono-fluorination at the ortho position balances lipophilicity and steric hindrance, whereas di-fluorination (as in the triazole compound) increases electronegativity and may alter binding kinetics. Fluorine’s inductive effects also modulate pKa values, influencing solubility and membrane permeability .

Research Findings and Implications

Hypothesized Pharmacological Advantages

  • Selectivity : The diazepane core may reduce off-target effects compared to rigid triazole-based analogs.
  • Metabolic Stability: The 2-fluorophenoxy group likely resists oxidative degradation better than non-fluorinated aryl ethers.

Tabular Comparison of Structural Features

Feature Target Compound Triazole-Based Analog ()
Core Heterocycle 1,4-Diazepane (7-membered ring, flexible) 1,2,4-Triazole (5-membered ring, rigid)
Sulfonyl Group Attached to 1,3,5-trimethylpyrazole (sterically bulky) Attached to phenyl (planar, less steric hindrance)
Fluorinated Substituent 2-Fluorophenoxy (moderate lipophilicity) 2,4-Difluorophenyl (higher electronegativity)
Synthetic Complexity Likely multi-step (diazepane ring formation, sulfonylation) Single-step nucleophilic substitution (simpler)

Biological Activity

The compound 2-(2-fluorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Ethanol derivative with a fluorophenoxy group and a diazepane ring.
  • Functional Groups : Contains a sulfonyl group and a pyrazole moiety.

Anticonvulsant Activity

Research has indicated that related compounds containing the 2-fluorophenoxy group exhibit anticonvulsant properties. For instance, a study demonstrated that derivatives of 2-(2-fluorophenoxy)phenyl-1,3,4-oxadiazoles showed considerable anticonvulsant activity in PTZ (pentylenetetrazole) and MES (maximal electroshock) models. The mechanism appears to involve modulation of benzodiazepine receptors .

Inhibition of Tyrosinase

Tyrosinase inhibition is critical in the context of skin pigmentation disorders. A study on furan-chalcone derivatives revealed that compounds similar to our target compound exhibited potent tyrosinase inhibitory activity with IC50 values as low as 0.0433 µM. These derivatives were found to bind effectively to both catalytic and allosteric sites of the enzyme, suggesting a promising avenue for further research in skin-related applications .

Cytotoxicity Studies

Cytotoxicity assessments using B16F10 melanoma cells indicated that certain concentrations of related compounds did not adversely affect cell viability up to 20 µM. This suggests a favorable safety profile for potential therapeutic applications .

The biological activity of this compound may be attributed to:

  • Receptor Modulation : Interaction with benzodiazepine receptors influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : Competitive inhibition at the active site of tyrosinase and possibly other enzymes involved in metabolic pathways.

Case Studies

Several studies have explored the biological implications of similar compounds:

StudyCompoundActivityFindings
Study 1Furan-chalcone derivativesTyrosinase InhibitionIC50 values of 0.0433 µM for monophenolase; mixed inhibition kinetics observed.
Study 42-substituted oxadiazolesAnticonvulsantSignificant anticonvulsant activity noted in PTZ and MES models.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing this compound, and how do reaction conditions influence yield?

  • Methodology :

  • Stepwise Functionalization : Begin with the diazepane core, introducing sulfonyl groups via nucleophilic substitution under anhydrous conditions (e.g., DMF, K₂CO₃, 60–80°C) .
  • Fluorophenoxy Coupling : Use Ullmann or Buchwald-Hartwig coupling for aryl ether formation, optimizing palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene/EtOH .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (MeOH/CH₂Cl₂) to achieve >95% purity.
  • Table 1 : Synthetic Route Comparison
StepReagents/ConditionsYield (%)Reference
Diazepane sulfonylation(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl chloride, DMF, 70°C68–72
Fluorophenoxy couplingPd(OAc)₂, XPhos, K₃PO₄, 100°C55–60

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

  • NMR Analysis : Use 19F^{19}\text{F}-NMR to confirm fluorophenoxy incorporation (δ = -115 to -120 ppm) and 1H^{1}\text{H}-NMR for diazepane protons (δ = 3.2–3.8 ppm, multiplet) .
  • X-Ray Crystallography : Refine structures using SHELXL (e.g., twin refinement for disordered sulfonyl groups, R-factor < 0.05) .

Q. What safety considerations are critical when handling this compound?

  • Hazard Mitigation : Use fume hoods for powder handling (risk of inhalation). Avoid skin contact (potential irritant; wear nitrile gloves) .
  • Storage : Store at -20°C under argon in amber vials to prevent hydrolysis of the sulfonyl group.

Advanced Research Questions

Q. How can integrated computational and experimental approaches optimize photophysical or bioactivity properties?

  • Methodology :

  • DFT Calculations : Model HOMO-LUMO gaps (e.g., Gaussian 16, B3LYP/6-31G*) to predict charge-transfer behavior linked to fluorophenoxy groups .
  • Experimental Validation : Compare computed λmax (UV-Vis) with observed values (e.g., 320–350 nm in DMSO) to refine solvation models .

Q. What strategies address discrepancies in crystallographic data refinement for complex sulfonyl/diazepane moieties?

  • Refinement Techniques :

  • Twinning : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning (BASF ≈ 0.3–0.5) .
  • Disorder Modeling : Split sulfonyl group occupancy (e.g., 60:40 ratio) and apply SIMU/SADI restraints .
    • Table 2 : SHELXL Refinement Parameters
ParameterValueImpact on R-Factor
Twin Fraction (BASF)0.42Reduces R1 by 0.03
SIMU Restraint0.02 ÅMinimizes thermal motion artifacts

Q. How does the electronic environment of the fluorophenoxy group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • Electron-Withdrawing Effect : Fluorine increases aryl ring electrophilicity, enhancing oxidative addition rates with Pd(0) catalysts (k ≈ 1.5×10⁻³ s⁻¹) .
  • Steric Effects : Ortho-fluorine hinders ligand coordination, requiring bulky ligands (e.g., t-BuBrettPhos) to prevent catalyst poisoning .

Data Contradiction Analysis

  • Case Study : Conflicting 13C^{13}\text{C}-NMR signals for the diazepane ring (δ = 45–50 ppm vs. 52–55 ppm).
    • Resolution : Perform variable-temperature NMR (VT-NMR) to identify conformational flexibility. At -40°C, signals resolve into distinct peaks, confirming chair-boat interconversion .

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